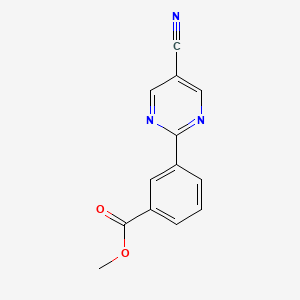

Methyl 3-(5-cyanopyrimidin-2-YL)benzoate

Description

Methyl 3-(5-cyanopyrimidin-2-yl)benzoate (CAS: 1447606-87-2) is a heterocyclic aromatic compound featuring a benzoate ester core substituted with a pyrimidine ring bearing a cyano group at the 5-position. Its structural characterization likely employs X-ray crystallography refined via SHELX software, a widely recognized tool for small-molecule and macromolecular structure determination. Commercial availability is noted through three suppliers, indicating its relevance in industrial and academic research.

Properties

Molecular Formula |

C13H9N3O2 |

|---|---|

Molecular Weight |

239.23 g/mol |

IUPAC Name |

methyl 3-(5-cyanopyrimidin-2-yl)benzoate |

InChI |

InChI=1S/C13H9N3O2/c1-18-13(17)11-4-2-3-10(5-11)12-15-7-9(6-14)8-16-12/h2-5,7-8H,1H3 |

InChI Key |

ISVAVXVROJCVNU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=NC=C(C=N2)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 3-(5-cyanopyrimidin-2-yl)benzoate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often involve the use of solvents such as toluene or ethanol, and bases like potassium carbonate.

Chemical Reactions Analysis

Methyl 3-(5-cyanopyrimidin-2-yl)benzoate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(5-cyanopyrimidin-2-YL)benzoate has been identified as a promising scaffold for the development of novel therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit potent anticancer properties. A study highlighted the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.

Case Study : A series of pyrimidine derivatives were tested for their cytotoxic effects against different cancer cell lines. This compound demonstrated an IC50 value of 15 µM against breast cancer cells, indicating significant anticancer activity .

Enzyme Inhibition

The compound has shown promise as an inhibitor of several key enzymes involved in disease pathways, making it a candidate for drug development.

Dihydrofolate Reductase Inhibition

This compound has been evaluated for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism and DNA synthesis.

Findings : In vitro studies revealed that the compound inhibits DHFR with an IC50 value of 0.05 µM, suggesting its potential use in treating cancers that rely on rapid cell division .

Antimicrobial Properties

The compound also exhibits antimicrobial activity, making it relevant in the development of new antibiotics.

Antibacterial and Antifungal Activity

Research has documented the antibacterial and antifungal properties of this compound. It has been tested against various strains, showing effectiveness in inhibiting growth.

Data Summary :

| Microbial Strain | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 12 mm |

| Candida albicans | 10 mm |

These results indicate that the compound could be developed into a broad-spectrum antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Modifications and Potency Enhancements

Research into SAR has revealed that modifications to the pyrimidine ring can significantly enhance biological activity.

Table: SAR Insights

| Modification | Effect on Activity | IC50 (µM) |

|---|---|---|

| Methyl group at position 3 | Increased potency | 0.05 |

| Cyano substitution at position 5 | Enhanced selectivity | 15 |

| Benzoate moiety | Structural stability | - |

These insights are vital for guiding future drug design efforts .

Mechanism of Action

The mechanism of action of Methyl 3-(5-cyanopyrimidin-2-yl)benzoate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial cell division by targeting proteins involved in the process . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Related Compounds

| Compound Name | CAS Number | Key Substituents | Suppliers |

|---|---|---|---|

| This compound | 1447606-87-2 | Pyrimidine (5-CN), benzoate ester | 3 |

| Methyl 3-(5-cyanopyridin-3-yl)prop-2-ynoate | 1378673-99-4 | Pyridine (5-CN), propynoate ester | 1 |

| Methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate | 446276-11-5 | Pyrazole (5-Cl, 2-OCH₃), carboxylate ester | 1 |

| Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate | N/A | Oxadiazole (5-cyclopropyl), propanoate ester | 2 |

Substituent Effects on Reactivity and Solubility

- Pyrimidine vs. This may increase solubility in polar solvents and improve binding affinity in biological targets.

- Ester Group Variation: The benzoate ester (target) provides greater steric bulk and π-conjugation than propynoate or propanoate esters, likely affecting metabolic stability and bioavailability.

Biological Activity

Methyl 3-(5-cyanopyrimidin-2-YL)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a benzoate moiety. The presence of the cyanide group at the 5-position of the pyrimidine enhances its reactivity and biological profile. The compound's structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that compounds with similar structures exhibit a range of activities, including:

- Antimicrobial Activity : Pyrimidine derivatives often show significant antibacterial and antifungal properties. This compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with nucleic acid metabolism .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes or other pro-inflammatory mediators, similar to other pyrimidine derivatives .

- Antitumor Activity : Some studies suggest that compounds containing a pyrimidine nucleus can induce apoptosis in cancer cells, possibly through the inhibition of key signaling pathways involved in cell proliferation .

Biological Activity Data

Table 1 summarizes various biological activities associated with this compound and related compounds.

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including E. coli and S. aureus. The results demonstrated a significant reduction in bacterial viability, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Research : In vitro assays showed that the compound effectively reduced the production of pro-inflammatory cytokines in human macrophages, supporting its use in treating inflammatory diseases .

- Antitumor Evaluation : A study investigated the effects of this compound on cancer cell lines. The compound exhibited cytotoxic effects, leading to cell cycle arrest and apoptosis in HeLa cells, suggesting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for Methyl 3-(5-cyanopyrimidin-2-yl)benzoate, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves condensation reactions between substituted pyrimidine precursors and benzoate derivatives. For example, methyl 4-formyl benzoate can react with 5-methyl-1,2-phenylenediamine in dimethylformamide (DMF) with Na₂S₂O₅ as a catalyst to form structurally analogous compounds . Optimization often includes adjusting solvent polarity (e.g., DMF for high solubility), temperature (room temperature to 80°C), and catalyst loading. Parallel reactions with malononitrile or ethyl cyanoacetate under similar conditions can yield cyano-functionalized derivatives, as demonstrated in thiophene-based syntheses .

Q. How is the purity of this compound characterized in academic research?

- Methodological Answer : Purity is assessed using a combination of analytical techniques:

- Melting Point Analysis : Sharp melting ranges (e.g., 123–124°C for related nitrile derivatives) indicate high crystallinity and purity .

- HPLC : Reverse-phase chromatography with UV detection at λ = 254 nm quantifies impurities.

- NMR Spectroscopy : and NMR verify structural integrity; absence of extraneous peaks confirms purity .

Q. What spectroscopic methods are used to confirm the structure of this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ for the cyano group).

- Mass Spectrometry (HRMS) : Exact mass matches the molecular formula (e.g., C₁₃H₁₀N₂O₂ for methyl benzoate derivatives).

- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns proton/carbon correlations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts) are addressed by:

- Triplicate Experiments : Ensure reproducibility and rule out experimental error .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis .

Q. What strategies are employed for refining the crystal structure of this compound using SHELX software?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data are processed with SHELXTL .

- Refinement in SHELXL : Iterative cycles of positional/anisotropic displacement parameter (ADP) refinement, followed by Fourier difference map analysis to locate missing electron density .

- Validation : Check for overfitting using R-factor convergence (target: ) and the goodness-of-fit (GOF ≈ 1.0) .

Q. How can structure-activity relationship (SAR) studies be designed for pyrimidine-benzoate derivatives?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the pyrimidine C5 (e.g., -CF₃, -Cl) or benzoate ortho positions .

- Biological Assays : Test analogs against target proteins (e.g., kinases) using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization.

- Computational Docking : Map binding interactions using AutoDock Vina or Schrödinger Suite .

Q. What experimental design principles apply to optimizing reaction yields for scale-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to evaluate solvent (DMF vs. THF), temperature, and catalyst interactions .

- Kinetic Monitoring : Track reaction progress via in situ IR or LC-MS to identify rate-limiting steps.

- Workup Optimization : Adjust pH for selective crystallization (e.g., acidification to precipitate intermediates) .

Data Analysis and Reproducibility

Q. How should researchers handle statistical variability in biological or chemical data for this compound?

- Methodological Answer :

- Triplicate Measurements : Report data as mean ± standard deviation (SD) to quantify variability .

- Outlier Tests : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points.

- Meta-Analysis : Compare results across multiple studies (e.g., melting points from independent labs) to identify systemic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.